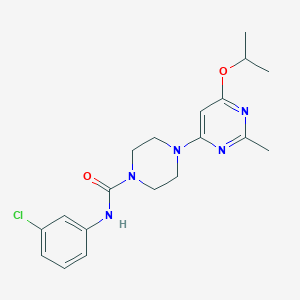
N-(3-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound likely of interest due to its unique chemical structure, which suggests potential for pharmacological activity. Compounds with similar structures have been studied for various biological activities and interactions with biological receptors, highlighting the importance of detailed chemical and physical property analysis.
Synthesis Analysis
The synthesis of complex molecules like N-(3-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step reactions, starting from basic building blocks. For example, Shahinshavali et al. (2021) described an alternative route for synthesizing a closely related compound, emphasizing the importance of selecting appropriate coupling partners and conditions for achieving high yields and purity Shahinshavali et al., 2021.
科学的研究の応用
Synthesis Methodologies
- Alternative Synthesis Routes : A study presented an alternative route to synthesize a compound structurally similar to N-(3-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide. This process involved coupling between specific carboxamide and ethan-1-ol derivatives, indicating potential synthetic pathways for related compounds (Shahinshavali et al., 2021).
Molecular Interactions and Docking Studies
- Molecular Interaction with Receptors : A study on a structurally similar antagonist highlighted its potent and selective interaction with the CB1 cannabinoid receptor. This research provided insights into the molecular orbital method and conformational analysis, which could be relevant for understanding the molecular interactions of related compounds (Shim et al., 2002).
- Molecular Docking in Drug Design : Another study involved molecular docking of pyrimidine-piperazine conjugates against certain proteins, demonstrating their binding affinity and potential in drug design. This approach can be applied to study the interactions of N-(3-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide with biological targets (Parveen et al., 2017).
Potential Therapeutic Applications
- Antimicrobial Activity : A research work synthesized piperazine derivatives and evaluated their antimicrobial activity, suggesting potential applications in developing antimicrobials. This study could be relevant for exploring the antimicrobial properties of related compounds (Patil et al., 2021).
- Antitumor and Antipsychotic Potential : Various studies have synthesized and evaluated the antitumor and antipsychotic properties of compounds containing the piperazine moiety, suggesting potential therapeutic applications for structurally similar compounds in treating cancer and psychiatric disorders (Abu‐Hashem et al., 2020), (Obniska et al., 2010).
Safety And Hazards
This involves studying the safety precautions that need to be taken while handling the compound and the hazards associated with it.
将来の方向性
This involves predicting the potential applications of the compound and areas of research that could be explored in the future.
特性
IUPAC Name |
N-(3-chlorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-13(2)27-18-12-17(21-14(3)22-18)24-7-9-25(10-8-24)19(26)23-16-6-4-5-15(20)11-16/h4-6,11-13H,7-10H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEAZNJERGUELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2479975.png)
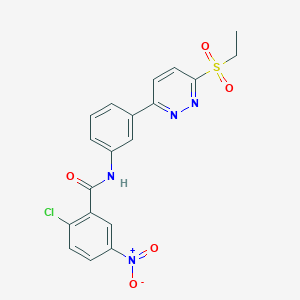
![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2479978.png)
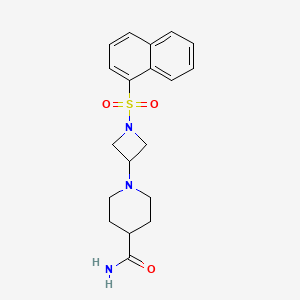
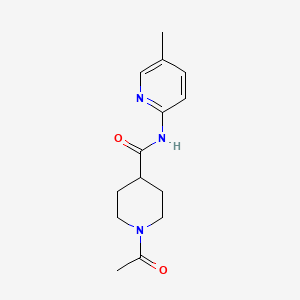
![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2479987.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2479988.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B2479990.png)
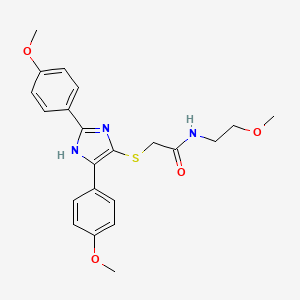
![[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2479994.png)
![2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2479995.png)
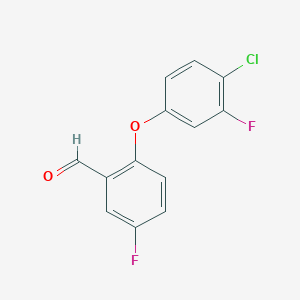
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2479997.png)
